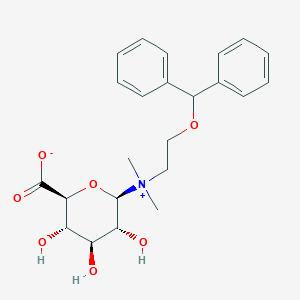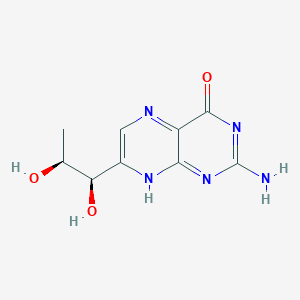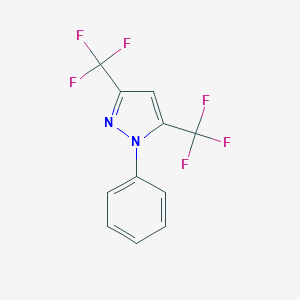
3,5-Bis(trifluorométhyl)-1-phénylpyrazole
Vue d'ensemble
Description
3,5-Bis(trifluoromethyl)-1-phenylpyrazole is a chemical compound known for its unique structural features and significant applications in various fields. This compound is characterized by the presence of two trifluoromethyl groups attached to the pyrazole ring, along with a phenyl group. The trifluoromethyl groups contribute to the compound’s high stability and lipophilicity, making it an attractive candidate for various chemical and biological applications .
Applications De Recherche Scientifique
3,5-Bis(trifluoromethyl)-1-phenylpyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
The primary target of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole is the transmembrane fluoride anion . This compound displays excellent fluoride anion transport activity across artificial lipid bilayers .
Mode of Action
The compound interacts with its targets through a sandwich type π-anion-π interaction complex . This interaction allows the compound to transport fluoride anions across lipid bilayers with high selectivity .
Biochemical Pathways
The compound’s action affects the biochemical pathway of fluoride anion transport across lipid bilayers . This process is crucial in various biological functions, including cellular signaling and homeostasis.
Pharmacokinetics
It’s known that the compound’s bioavailability and efficacy can be influenced by the ratio of substrate to catalyst (s/c) in the reaction system .
Result of Action
The result of the compound’s action is the efficient transport of fluoride anions across lipid bilayers . This can have significant implications in various biological processes where fluoride ions play a crucial role.
Action Environment
The action of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole can be influenced by environmental factors. For instance, the compound’s fluoride anion transport activity can be enhanced in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition .
Safety and Hazards
The safety data sheet for 3,5-Bis(trifluoromethyl)hydrocinnamic acid, a related compound, indicates that it is a combustible liquid that causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, not getting the substance in eyes, on skin, or on clothing, and using only under a chemical fume hood .
Orientations Futures
The future directions for 3,5-Bis(trifluoromethyl)-1-phenylpyrazole could involve further exploration of its potential applications in various fields, given the increasing role of fluorinated compounds in areas such as pharmaceuticals, agrochemicals, cosmetics, biomolecule analysis, and functionalized materials .
Analyse Biochimique
Biochemical Properties
3,5-Bis(trifluoromethyl)-1-phenylpyrazole has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of potent growth inhibitors of drug-resistant bacteria, indicating its interaction with bacterial enzymes . It has also been involved in the biocatalytic synthesis of ®-[3,5-bis(trifluoromethyl)phenyl]ethanol, suggesting its interaction with the enzyme carbonyl reductase .
Cellular Effects
The effects of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole on cells are largely dependent on the specific biochemical reactions it is involved in. For instance, in the context of antimicrobial activity, it can inhibit the growth of drug-resistant bacteria . In the context of biocatalytic synthesis, it serves as a substrate for the enzyme carbonyl reductase .
Molecular Mechanism
The molecular mechanism of action of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole is complex and depends on the specific biochemical context. In the case of its antimicrobial activity, it likely inhibits essential bacterial enzymes, thereby preventing bacterial growth . In the context of biocatalytic synthesis, it serves as a substrate for the enzyme carbonyl reductase, which reduces it to ®-[3,5-bis(trifluoromethyl)phenyl]ethanol .
Temporal Effects in Laboratory Settings
Given its stability and its role in various biochemical reactions, it is likely that its effects are consistent over time .
Metabolic Pathways
Given its involvement in the synthesis of ®-[3,5-bis(trifluoromethyl)phenyl]ethanol, it is likely that it is metabolized by the enzyme carbonyl reductase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole typically involves the reaction of 3,5-bis(trifluoromethyl)acetophenone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Bis(trifluoromethyl)-1-phenylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; solvents like ethanol or acetonitrile.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Comparaison Avec Des Composés Similaires
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives: These compounds share similar structural features and exhibit comparable biological activities.
3,5-Bis(trifluoromethyl)acetophenone: This precursor compound is used in the synthesis of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole and has similar chemical properties.
Uniqueness: 3,5-Bis(trifluoromethyl)-1-phenylpyrazole stands out due to its high stability, lipophilicity, and broad range of applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in both research and industrial settings .
Propriétés
IUPAC Name |
1-phenyl-3,5-bis(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N2/c12-10(13,14)8-6-9(11(15,16)17)19(18-8)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNLHYNHSRWJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371185 | |
| Record name | 1-Phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140647-19-4 | |
| Record name | 1-Phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


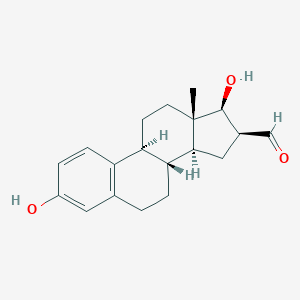
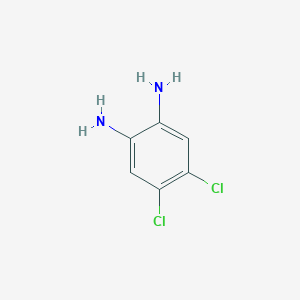
![[1',2',3',4',5'-13C5]uridine](/img/structure/B119705.png)

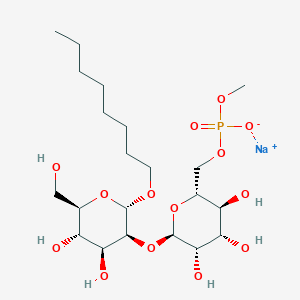
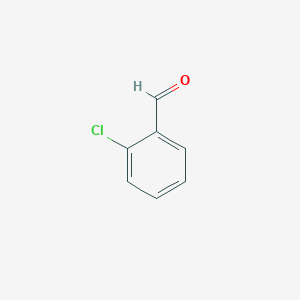

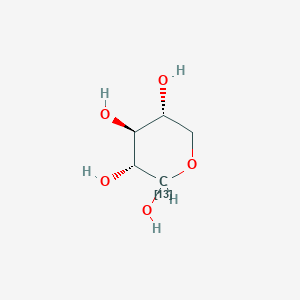
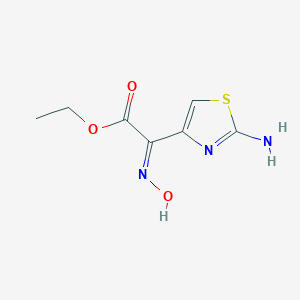
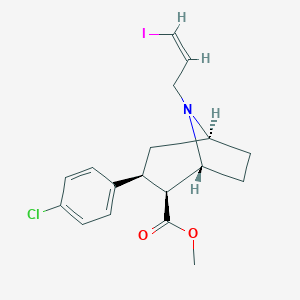
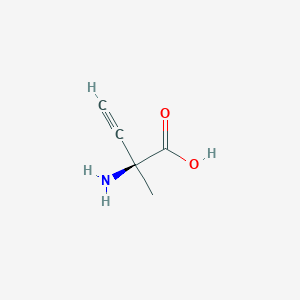
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)
